Cas no 56767-27-2 (Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl-)
![Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl- structure](https://it.kuujia.com/scimg/cas/56767-27-2x500.png)
56767-27-2 structure
Nome del prodotto:Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl-
Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl-
- 3-tert-butyl-1-ethyl-4-phenylindeno[1,2-c]pyrazol-4-ol
- 3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- BRN 0696737
- DTXSID00972213
- 3-tert-butyl-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol
- 56767-27-2
- Indeno(1,2-c)pyrazol-4-ol, 1,4-dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-
-
- Inchi: InChI=1S/C22H24N2O/c1-5-24-19-16-13-9-10-14-17(16)22(25,15-11-7-6-8-12-15)18(19)20(23-24)21(2,3)4/h6-14,25H,5H2,1-4H3
- Chiave InChI: JAGDZUSUEIQTBZ-UHFFFAOYSA-N
- Sorrisi: CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=CC=C4)O
Proprietà calcolate
- Massa esatta: 332.18902
- Massa monoisotopica: 332.188863393g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 481
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38Ų
- XLogP3: 4.3
Proprietà sperimentali
- PSA: 38.05
Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl- Letteratura correlata
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
56767-27-2 (Indeno[1,2-c]pyrazol-4-ol,3-(1,1-dimethylethyl)-1-ethyl-1,4-dihydro-4-phenyl-) Prodotti correlati
- 500902-78-3(4-(4-hydroxy-3,5-dimethylphenyl)but-3-en-2-one)
- 2770557-41-8(Methyl 7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate)
- 2034491-58-0(N-({2,2'-bifuran-5-yl}methyl)-N'-3-(2-oxopiperidin-1-yl)phenylethanediamide)
- 1806913-11-0(2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine)
- 32601-89-1(2-(bromomethyl)-6-chloroquinoxaline)
- 898414-45-4(4-bromo-N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 2106711-54-8((3R)-4-methylpentane-1,3-diamine)
- 1804434-51-2(Ethyl 3-hydroxy-6-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 477294-96-5(3-2-(2,5-dioxopyrrolidin-1-yl)acetamido-1-benzofuran-2-carboxamide)
- 951884-09-6(N-Ethyl 2-bromo-5-fluorobenzamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso